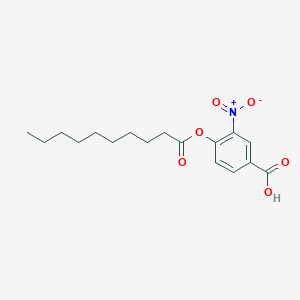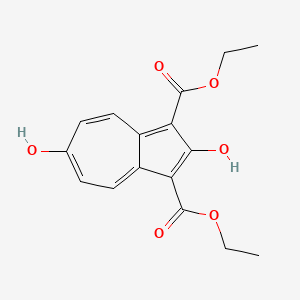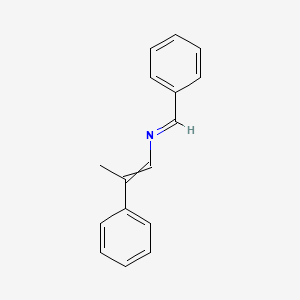
CID 11105606
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 11105606” is known as 2,2,6,6-Tetramethylpiperidine. It is an organic compound belonging to the amine class. This compound is a colorless liquid with a characteristic amine-like odor. It is primarily used in chemistry as a hindered base, which means it is a base that is sterically hindered and thus less nucleophilic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethylpiperidine can be synthesized through several methods. One common method involves the conjugate addition reaction of ammonia to phorone, followed by a reduction in a Wolff-Kishner reaction . The reaction conditions typically involve the use of ammonia and phorone as starting materials, with the reduction step requiring specific reagents and conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2,6,6-Tetramethylpiperidine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common due to its hindered nature.
Substitution: Substitution reactions involving 2,2,6,6-Tetramethylpiperidine typically occur at the nitrogen atom, where it can react with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with 2,2,6,6-Tetramethylpiperidine include oxidizing agents, reducing agents, and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving 2,2,6,6-Tetramethylpiperidine depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted amine compounds.
Applications De Recherche Scientifique
2,2,6,6-Tetramethylpiperidine has several scientific research applications, including:
Chemistry: It is used as a hindered base in organic synthesis, particularly in reactions where steric hindrance is beneficial.
Biology: The compound is used in studies involving amine chemistry and its interactions with biological molecules.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethylpiperidine involves its role as a hindered base. Its steric hindrance reduces its nucleophilicity, making it less likely to participate in nucleophilic substitution reactions. This property is exploited in various chemical reactions where selective deprotonation is required without unwanted side reactions.
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine can be compared with other similar compounds, such as:
N,N-Diisopropylethylamine: Another hindered base with similar applications in organic synthesis.
Lithium Tetramethylpiperidide: A derivative of 2,2,6,6-Tetramethylpiperidine used as an even stronger base.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A radical species derived from 2,2,6,6-Tetramethylpiperidine used in oxidation reactions.
These compounds share similar structural features and applications but differ in their specific properties and reactivity, highlighting the unique characteristics of 2,2,6,6-Tetramethylpiperidine.
Propriétés
Formule moléculaire |
C8H15OSi |
|---|---|
Poids moléculaire |
155.29 g/mol |
InChI |
InChI=1S/C8H15OSi/c1-10(2)9-8-6-4-3-5-7-8/h6H,3-5,7H2,1-2H3 |
Clé InChI |
DBHSUYYQDQIKEZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)OC1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



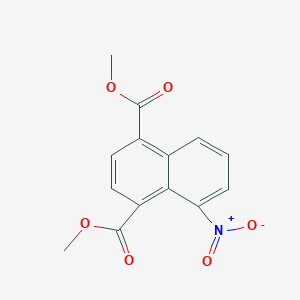


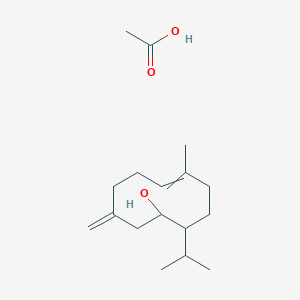

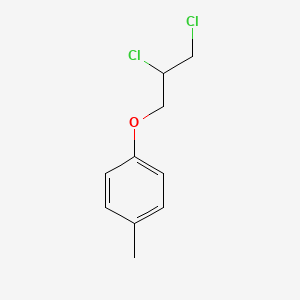
methanone](/img/structure/B14490544.png)


